1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 13918-67-7
VCID: VC21460043
InChI: InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
SMILES: CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Molecular Formula: C13H12O2S
Molecular Weight: 232.3g/mol

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone

CAS No.: 13918-67-7

VCID: VC21460043

Molecular Formula: C13H12O2S

Molecular Weight: 232.3g/mol

* For research use only. Not for human or veterinary use.

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone - 13918-67-7

Description

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is a chemical compound with the CAS number 13918-67-7. It is a derivative of thienyl and methoxyphenyl groups, linked through an ethanone moiety. This compound is used in various research applications due to its unique structural properties.

Synthesis and Applications

The synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone typically involves the reaction of appropriate thienyl and methoxyphenyl precursors. This compound is used in various stages of research, particularly in organic chemistry and pharmaceutical studies, due to its potential biological activities and structural versatility.

Suppliers and Availability

1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is available from suppliers like Matrix Scientific, with purity levels of ≥95% . It is marketed for use in virtually every stage of important research, highlighting its utility across different scientific disciplines.

Supplier Information Table

SupplierProduct CodePurity
Matrix Scientific043734-1G, 043734-500MG, 043734-5G≥95%

Safety and Handling

Given its classification as an irritant, handling 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone requires appropriate protective measures, including gloves and safety goggles. It is also important to follow standard laboratory safety protocols when working with this compound.

CAS No. 13918-67-7
Product Name 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
Molecular Formula C13H12O2S
Molecular Weight 232.3g/mol
IUPAC Name 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone
Standard InChI InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3
Standard InChIKey LRUBIGCXVSIWPI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Canonical SMILES CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
PubChem Compound 901596
Last Modified Aug 15 2023

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